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Compound of Interest

Compound Name: 3-Hydroxy-1-propylpiperidine

Cat. No.: B3021506 Get Quote

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-propylpiperidine

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3-Hydroxy-1-propylpiperidine (also known as 1-propylpiperidin-

3-ol). As a member of the substituted piperidine family, this compound holds significant interest

for researchers in medicinal chemistry and drug development. The piperidine scaffold is a

prevalent core in numerous pharmaceuticals, and understanding the influence of N-alkylation

and hydroxyl substitution is critical for designing novel therapeutic agents.[1] This document

synthesizes available data from analogous compounds and established chemical principles to

serve as a foundational resource for scientists and developers.

Molecular Identity and Structure
3-Hydroxy-1-propylpiperidine is a heterocyclic organic compound featuring a piperidine ring

substituted with a hydroxyl group at the 3-position and a propyl group at the nitrogen atom. The

presence of a chiral center at the C-3 position means the compound can exist as (R) and (S)

enantiomers, a crucial consideration in pharmaceutical development where stereochemistry

often dictates biological activity.[2]

IUPAC Name: 1-propylpiperidin-3-ol

Molecular Formula: C₈H₁₇NO
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Molecular Weight: 143.23 g/mol [3]

CAS Number: While a specific CAS number is not widely indexed, it is structurally related to

analogs like 1-methylpiperidin-3-ol (CAS 3554-74-3) and 3-hydroxypiperidine (CAS 6859-99-

0).[4]

Canonical SMILES: CCCN1CCCC(C1)O

Synthesis and Purification
The synthesis of 3-Hydroxy-1-propylpiperidine can be approached through several

established routes, primarily involving the modification of a pre-existing piperidine or pyridine

ring. The two most logical and field-proven methodologies are the N-alkylation of 3-

hydroxypiperidine and the reductive amination/reduction pathway starting from 3-

hydroxypyridine.

Method A: N-Alkylation of 3-Hydroxypiperidine
This is a direct and efficient method that leverages the nucleophilicity of the secondary amine in

the 3-hydroxypiperidine starting material.

Protocol:

Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as

acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF).

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.0

eq) or triethylamine (TEA), to the solution to act as an acid scavenger.

Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred mixture at

room temperature. The reaction can be gently heated (e.g., to 45-60 °C) to increase the rate

of reaction.[5]

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Work-up and Purification: Upon completion, filter the mixture to remove the inorganic base.

The filtrate is concentrated under reduced pressure. The resulting residue is then purified
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using column chromatography on silica gel (eluting with a gradient of methanol in

dichloromethane) to yield pure 3-Hydroxy-1-propylpiperidine.

Causality: The choice of a base like K₂CO₃ is critical to neutralize the hydrobromic acid

byproduct, driving the reaction to completion without promoting side reactions. Acetonitrile is an

effective solvent as it readily dissolves the reactants while having a sufficiently high boiling

point for moderate heating.

3-Hydroxypiperidine 1. 1-Bromopropane
2. K₂CO₃, CH₃CN

N-Alkylation 3-Hydroxy-1-propylpiperidine

Click to download full resolution via product page

Caption: Workflow for Synthesis Method A.

Method B: Multi-step Synthesis from 3-Hydroxypyridine
This route involves the reduction of the aromatic pyridine ring, which is a common strategy for

producing piperidine scaffolds.[6]

Protocol:

N-Alkylation of Pyridine: React 3-hydroxypyridine with 1-bromopropane to form the N-propyl-

3-hydroxypyridinium bromide salt.

Reduction of Pyridinium Salt: The pyridinium salt is then reduced. A common method is

catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide

(PtO₂) under a hydrogen atmosphere (5 atm).[5] Alternatively, a chemical reductant like

sodium borohydride (NaBH₄) can be used, which often requires multiple equivalents and

careful pH control.[6]

Purification: Following the reduction, the catalyst is filtered off, and the solvent is removed.

The crude product is purified via distillation under reduced pressure or column

chromatography as described in Method A.

Causality: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction

profile compared to chemical reduction. The Boc-protection of the nitrogen, followed by
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reduction and deprotection, is another common variant of this pathway, particularly when

chirality needs to be controlled or other functional groups are sensitive to the reduction

conditions.[2][6]

Physicochemical Properties
Direct experimental data for 3-Hydroxy-1-propylpiperidine is limited. The following properties

are synthesized from data on analogous compounds and predictive models.
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Property Predicted/Estimated Value
Rationale / Reference
Analog

Molecular Weight 143.23 g/mol
Calculated from the molecular

formula C₈H₁₇NO.[3]

Appearance
Colorless to pale yellow liquid

or low-melting solid

Based on 3-hydroxypiperidine

and N-methyl-3-

hydroxypiperidine.[4]

Boiling Point ~210-220 °C (at 760 mmHg)

Extrapolated from the boiling

point of piperidine (106 °C)

and considering the addition of

hydroxyl and N-propyl groups

which increase molecular

weight and hydrogen bonding.

[7]

Solubility

Soluble in water, ethanol,

chloroform, and other organic

solvents

The hydroxyl group and tertiary

amine impart polarity and

hydrogen bonding capability,

ensuring solubility in polar

solvents.[3]

pKa (Conjugate Acid) ~9.5 - 10.5

Typical range for a tertiary

amine in a piperidine ring. The

exact value is influenced by

the hydroxyl group's inductive

effect.

LogP ~1.0 - 1.5

The N-propyl group increases

lipophilicity compared to 3-

hydroxypiperidine (LogP ~

-0.4).[8]

Spectroscopic Analysis
The structural confirmation of 3-Hydroxy-1-propylpiperidine relies on a combination of NMR,

IR, and Mass Spectrometry. The expected spectral features are outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperidinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-3-piperidinol
https://www.chemscene.com/24211-55-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperidinepropanol
https://fluorochem.co.uk/product/F601612/
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-4.0 ppm, which is

exchangeable with D₂O.

Carbinol Proton (-CH-OH): A multiplet around 3.6-3.8 ppm (at C3).

N-Propyl Protons (-N-CH₂-CH₂-CH₃):

-N-CH₂-: A triplet around 2.4-2.6 ppm.

-CH₂-CH₂-CH₃: A sextet around 1.4-1.6 ppm.

-CH₂-CH₂-CH₃: A triplet around 0.9 ppm.

Piperidine Ring Protons: A complex series of multiplets between 1.2-3.0 ppm, showing

significant overlap.

¹³C NMR Spectroscopy
Carbinol Carbon (-CH-OH): A signal in the range of 65-70 ppm (at C3).

N-Propyl Carbons (-N-CH₂-CH₂-CH₃):

-N-CH₂-: ~55-60 ppm.

-CH₂-CH₂-CH₃: ~20-25 ppm.

-CH₂-CH₂-CH₃: ~11-13 ppm.

Piperidine Ring Carbons: Signals for the five other ring carbons would appear between 20-

60 ppm.

Infrared (IR) Spectroscopy
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic

of an alcohol.

C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
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C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range, confirming the secondary alcohol.

C-N Stretch: A medium intensity peak around 1100-1250 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): A peak at m/z = 143.

Key Fragmentation Patterns: Expect fragmentation via alpha-cleavage adjacent to the

nitrogen atom. A prominent fragment would be the loss of an ethyl group from the N-propyl

substituent, leading to a peak at m/z = 114 ([M-29]⁺). Another characteristic fragmentation

would be the loss of the propyl group, resulting in a fragment at m/z = 100.

Reactivity and Chemical Transformations
The reactivity of 3-Hydroxy-1-propylpiperidine is governed by its two primary functional

groups: the secondary alcohol and the tertiary amine.

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-propyl-

3-piperidone, using standard oxidizing agents like pyridinium chlorochromate (PCC),

Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for

further functionalization.[9]

Esterification/Etherification: The hydroxyl group can be readily converted to esters (using

acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis), which is a

common strategy to modify the molecule's properties for structure-activity relationship

(SAR) studies.

Reactions of the Tertiary Amine:

Salt Formation: As a base, the tertiary amine reacts with acids to form ammonium salts,

which are often crystalline and can be used for purification or to create aqueous

formulations.

Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g.,

methyl iodide) to form a quaternary ammonium salt.
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Caption: Key chemical transformations of 3-Hydroxy-1-propylpiperidine.

Applications in Research and Drug Development
The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds and approved drugs.[10][11] 3-Hydroxy-1-
propylpiperidine serves as a valuable building block for several reasons:

Scaffold for Drug Candidates: It can be incorporated into larger molecules targeting a wide

array of biological targets, including GPCRs, ion channels, and enzymes. The N-propyl

group can serve as a key lipophilic handle to probe binding pockets or to modulate

pharmacokinetic properties.

Chiral Intermediate: As a chiral molecule, its enantiomerically pure forms are highly sought

after for the synthesis of stereospecific drugs, which can lead to improved efficacy and

reduced side effects.[8]

SAR Studies: The molecule is an ideal starting point for exploring structure-activity

relationships. The hydroxyl and N-propyl groups can be systematically modified to optimize a

compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and

excretion) profile. For instance, analogs have been explored as histamine H3 receptor

antagonists.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3021506?utm_src=pdf-body-img
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://m.chemicalbook.com/article/properties-preparation-methods-and-derivatives-of-3-hydroxypiperidine.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/the-versatile-applications-of-3-hydroxypiperidine-in-modern-chemistry-rx
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://fluorochem.co.uk/product/F601612/
https://www.mdpi.com/1422-0067/19/4/1243
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety, Handling, and Toxicology
No specific toxicological data for 3-Hydroxy-1-propylpiperidine is available. Therefore,

handling should be guided by data from structurally similar compounds, such as 3-hydroxy-1-

methylpiperidine.

Hazard Classification (Predicted): Expected to be classified as an irritant to the skin and

eyes, and potentially harmful if swallowed or inhaled.[4]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing vapors or mist.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Toxicology: The toxicological properties have not been fully investigated. As with any novel

chemical, it should be treated as potentially hazardous until proven otherwise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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